molecular formula C6H7ClN4O B11907840 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride

Cat. No.: B11907840
M. Wt: 186.60 g/mol
InChI Key: CVBCIIVVTIVWJS-UHFFFAOYSA-N
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Description

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various acids and bases. The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of reactants to products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new bioactive molecules and exploring novel chemical reactions.

Properties

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one;hydrochloride

InChI

InChI=1S/C6H6N4O.ClH/c7-4-1-5-6(11)8-3-9-10(5)2-4;/h1-3H,7H2,(H,8,9,11);1H

InChI Key

CVBCIIVVTIVWJS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1N.Cl

Origin of Product

United States

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